Elevated Hydrogen Bonding and Polar Surface Area
4-Hydroxy-1H-indole-7-carboxamide exhibits a significantly higher topological polar surface area (TPSA) and hydrogen bond donor count compared to the unsubstituted 1H-indole-7-carboxamide [1][2]. This increased polarity and hydrogen bonding potential can enhance aqueous solubility and influence target binding interactions, while potentially reducing passive membrane permeability [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 79.11 Ų |
| Comparator Or Baseline | 58.9 Ų (1H-Indole-7-carboxamide) |
| Quantified Difference | +20.21 Ų (+34%) |
| Conditions | Computed property values from Chembase and PubChem |
Why This Matters
A higher TPSA indicates improved water solubility potential but can reduce passive membrane permeability, a key trade-off in drug design that distinguishes this compound for specific lead optimization strategies [3].
- [1] Chembase. (n.d.). 4-hydroxy-1H-indole-7-carboxamide (Calculated Properties). View Source
- [2] PubChem. (2025). 1H-Indole-7-carboxamide (Compound Summary). National Center for Biotechnology Information. View Source
- [3] Regueiro-Ren, A., Swidorski, J. J., Liu, Z., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 267-271. View Source
